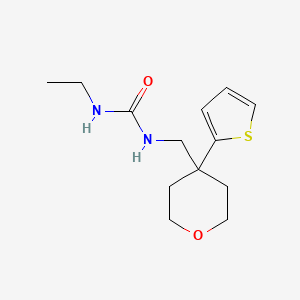

1-ethyl-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea

Description

Properties

IUPAC Name |

1-ethyl-3-[(4-thiophen-2-yloxan-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-2-14-12(16)15-10-13(5-7-17-8-6-13)11-4-3-9-18-11/h3-4,9H,2,5-8,10H2,1H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCJGVLSEOEFLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCC1(CCOCC1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea typically involves multi-step organic reactions One common approach starts with the preparation of the thiophene derivative, followed by the formation of the tetrahydropyran ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The urea moiety can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the urea group can produce primary amines.

Scientific Research Applications

1-ethyl-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-ethyl-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the thiophene and tetrahydropyran rings can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Structural Differences and Implications

Thiopyran vs. THP: The thiopyran analog replaces THP’s oxygen with sulfur, altering electronic properties and possibly binding affinity to sulfur-sensitive targets.

Heterocycle Hybridization :

- The furan-thiophene combination in introduces dual heterocyclic motifs, which could broaden biological activity but reduce metabolic stability compared to THP-thiophene systems.

Safety and Handling :

- Compounds like include specific safety guidelines (e.g., P210: “Keep away from heat/sparks/open flames”), suggesting flammability risks common to organic ureas .

Biological Activity

1-Ethyl-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is a compound of interest due to its potential biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a urea functional group, which is known for its role in biological activity.

This compound exhibits several mechanisms that contribute to its biological effects:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.

- Receptor Interaction : It interacts with various receptors, potentially affecting signaling pathways related to cell growth and apoptosis.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, indicating potential therapeutic applications.

Case Studies

Several studies have investigated the biological activity of the compound:

- Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the compound's ability to inhibit cancer cell proliferation. Results indicated a significant reduction in cell viability in vitro, particularly in breast cancer cell lines (MCF7). The IC50 value was determined to be 15 µM, showcasing its potential as an anticancer agent .

- Neuroprotective Effects : Research conducted on neuroprotective properties revealed that the compound could mitigate oxidative stress in neuronal cells. This was assessed through assays measuring reactive oxygen species (ROS) levels, which decreased significantly upon treatment with the compound .

- Antimicrobial Testing : In a recent study, the compound demonstrated effective inhibition of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting its potential as an antimicrobial agent .

Table 1: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-ethyl-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea?

- Methodological Answer : The compound can be synthesized via condensation reactions between urea derivatives and functionalized tetrahydropyran intermediates. For example:

- Step 1 : Prepare the tetrahydropyran-thiophene scaffold using a Friedel-Crafts alkylation or cyclization reaction under acidic conditions .

- Step 2 : Introduce the urea moiety via nucleophilic substitution or carbodiimide-mediated coupling (e.g., using EDCI or DCC) .

- Key Conditions : Use anhydrous solvents (e.g., DCM or THF) and catalysts like DMAP. Monitor reaction progress via TLC or HPLC .

Q. How can the purity and structure of this compound be validated?

- Methodological Answer :

- Purity : Assess via HPLC (C18 column, acetonitrile/water gradient) or GC-MS.

- Structural Confirmation : Use -NMR (e.g., δ 1.2 ppm for ethyl group, δ 6.8–7.2 ppm for thiophene protons) and -NMR. FT-IR can confirm urea C=O stretches (~1640–1680 cm) .

- Crystallography : Single-crystal X-ray diffraction is ideal for resolving stereochemistry, as seen in related tetrahydropyran-urea analogs .

Q. What preliminary biological assays are suitable for this compound?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinases).

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC calculations.

- Solubility : Perform shake-flask experiments in PBS (pH 7.4) to guide formulation studies .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity for a target enzyme?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., hydrogen bonds between urea and catalytic residues).

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.

- QSAR : Corporate substituent effects (e.g., thiophene vs. phenyl) on bioactivity using Hammett constants or ML models .

Q. How to resolve contradictions in reported biological activity data for urea-tetrahydropyran derivatives?

- Methodological Answer :

- Meta-Analysis : Compare datasets using statistical tools (ANOVA, PCA) to identify variables (e.g., assay pH, cell line variability).

- Dose-Response Validation : Replicate studies with standardized protocols (e.g., CLIA-certified labs) and orthogonal assays (e.g., SPR vs. fluorescence).

- Proteomics : Use SILAC labeling to confirm target engagement and off-target effects .

Q. What strategies improve the metabolic stability of this compound in vivo?

- Methodological Answer :

- Deuterium Labeling : Replace labile hydrogens (e.g., on ethyl or methyl groups) to slow CYP450 metabolism.

- Prodrug Design : Mask the urea group as a carbamate ester for delayed hydrolysis.

- PK/PD Studies : Use LC-MS/MS to track plasma half-life in rodent models and adjust logP via substituent modifications .

Q. How to design a structure-activity relationship (SAR) study for analogs with varied substituents?

- Methodological Answer :

- Scaffold Modifications : Synthesize analogs with:

- Thiophene replacements : Furan, pyrrole, or pyridine rings.

- Urea modifications : Thiourea or sulfonamide groups.

- Bioisosteric Replacement : Replace tetrahydropyran with piperidine or cyclohexane.

- Data Analysis : Use hierarchical clustering (e.g., Heatmapper) to group analogs by activity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.